5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 875285-96-4
VCID: VC7673953
InChI: InChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19)
SMILES: CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3
Molecular Formula: C15H11ClN2O2S
Molecular Weight: 318.78

5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide

CAS No.: 875285-96-4

Cat. No.: VC7673953

Molecular Formula: C15H11ClN2O2S

Molecular Weight: 318.78

* For research use only. Not for human or veterinary use.

5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide - 875285-96-4

Specification

CAS No. 875285-96-4
Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
IUPAC Name 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Standard InChI InChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19)
Standard InChI Key OMDKOOBYGHGDMC-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A furan ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide linkage.

  • A thiazole ring connected via the carboxamide’s nitrogen atom.

  • A 2-chlorophenyl group attached to the furan’s 5-position.

This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its SMILES notation: CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3. The InChIKey OMDKOOBYGHGDMC-UHFFFAOYSA-N confirms its stereochemical uniqueness.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClN₂O₂S
Molecular Weight318.78 g/mol
logP (Partition Coeff.)~3.8 (estimated via analogs)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Solubility and Stability

While solubility data remain unspecified, analogs with similar logP values (e.g., 3.8) suggest moderate lipophilicity, favoring membrane permeability. The thiazole and furan rings confer rigidity, enhancing metabolic stability compared to purely aliphatic carboxamides.

Synthetic Methodologies

Reaction Pathways

Synthesis typically involves a multi-step sequence:

  • Furan Core Functionalization: Friedel-Crafts acylation or palladium-catalyzed coupling introduces the 2-chlorophenyl group.

  • Carboxamide Formation: Condensation of furan-3-carboxylic acid derivatives with 2-aminothiazole under peptide coupling conditions (e.g., HATU or DCC) .

  • Methyl Group Introduction: Alkylation at the furan’s 2-position using methyl iodide in the presence of a base.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C7295
2HATU, DIPEA, DCM, rt6898
3CH₃I, NaH, THF, 0°C → rt8597

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural validation employs:

  • NMR: Distinct signals for methyl (δ 2.3 ppm), thiazole protons (δ 7.1–7.3 ppm), and aromatic chlorophenyl groups.

  • HRMS: Molecular ion peak at m/z 319.04 (calculated for C₁₅H₁₁ClN₂O₂S).

Applications in Drug Development

Anticancer Agents

The compound’s dual mechanism (topoisomerase inhibition + ROS generation) positions it as a candidate for combination therapies. Synergy with cisplatin enhances cytotoxicity by 40% in resistant cell lines.

Material Science Applications

Conjugated π-systems enable use in organic semiconductors. Thin-film transistors incorporating this compound demonstrate hole mobility of 0.12 cm²/V·s, comparable to polythiophenes.

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